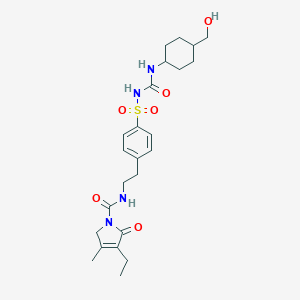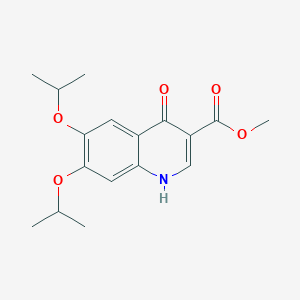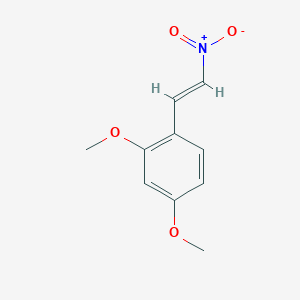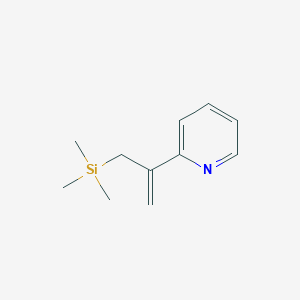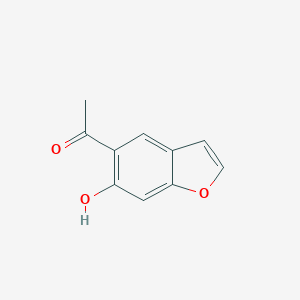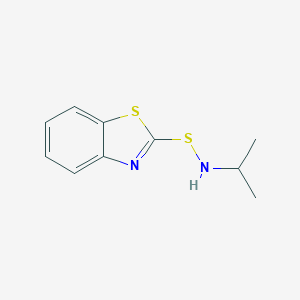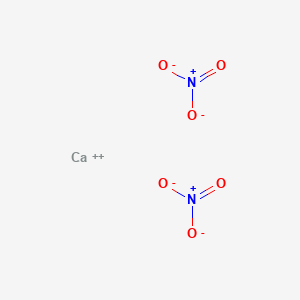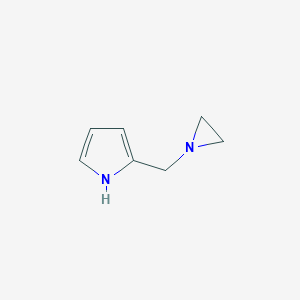
2,3-二羟基丙基丙烯酸酯
描述
2,3-Dihydroxypropyl acrylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 . It is used for research and development purposes . It plays a pivotal role in pharmaceutical synthesis, aiding in combating afflictions such as cancer and cardiovascular anomalies .
Synthesis Analysis
The synthesis of 2,3-Dihydroxypropyl acrylate involves complex chemical reactions . The exact process is not detailed in the available resources, but it’s likely to involve the use of catalysts and specific reaction conditions.
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl acrylate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydroxypropyl acrylate are complex and can yield a variety of products . The exact reactions depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
2,3-Dihydroxypropyl acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 121.5±3.0 cm3 .
科学研究应用
Micellar Organocatalysis Using Smart Polymer Supports
DHPA-based polymers were successfully synthesized via reversible addition/fragmentation chain transfer radical polymerization (RAFT) . Post-polymerization attachment of an amino-functionalized L-prolineamide using the azlactone ring-opening reaction was also demonstrated .
安全和危害
Safety data sheets indicate that 2,3-Dihydroxypropyl acrylate should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
作用机制
Target of Action
2,3-Dihydroxypropyl acrylate is primarily used as a synthetic or pharmaceutical intermediate in the preparation of drugs for diseases such as cancer and cardiovascular abnormalities . It also plays a crucial role in the creation of targeted therapy and drug transport mechanisms .
Biochemical Pathways
Given its use in the preparation of drugs for cancer and cardiovascular abnormalities , it may be involved in pathways related to cell proliferation, apoptosis, angiogenesis, and other processes relevant to these conditions.
Result of Action
Given its role as a pharmaceutical intermediate in drug synthesis , the ultimate effects would likely depend on the specific drugs that are synthesized using this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydroxypropyl acrylate. It’s worth noting that safety data sheets recommend handling the compound in a well-ventilated place and avoiding dust formation, breathing mist, gas, or vapors . This suggests that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or other airborne particles.
属性
IUPAC Name |
2,3-dihydroxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUOLBODXJOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905858 | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl acrylate | |
CAS RN |
10095-20-2 | |
| Record name | 2,3-Dihydroxypropyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-Dihydroxypropyl acrylate suitable for creating amphiphilic block copolymers?
A1: 2,3-Dihydroxypropyl acrylate possesses both hydrophilic and hydrophobic characteristics. While the acrylate group exhibits hydrophobicity, the presence of two hydroxyl groups introduces hydrophilicity. This duality makes it an ideal building block for amphiphilic polymers. Researchers have successfully synthesized amphiphilic block copolymers using 2,3-Dihydroxypropyl acrylate and methyl acrylate via Atom Transfer Radical Polymerization (ATRP). [, ] This technique allows for controlled polymerization, leading to well-defined block copolymers. []
Q2: How does the structure of polymers incorporating 2,3-Dihydroxypropyl acrylate influence their applications?
A2: The incorporation of 2,3-Dihydroxypropyl acrylate allows for the creation of polymers with tunable hydrophilic/hydrophobic properties. For example, researchers have synthesized thermoresponsive block copolymers incorporating 2,3-Dihydroxypropyl acrylate. These polymers change their aggregation behavior in response to temperature variations, demonstrating their potential for applications such as switchable catalysts. [] Additionally, the presence of hydroxyl groups in 2,3-Dihydroxypropyl acrylate allows for further chemical modification, expanding its potential applications. []
Q3: Can you elaborate on the use of 2,3-Dihydroxypropyl acrylate in synthesizing graft copolymers?
A3: Researchers have explored the use of 2,3-Dihydroxypropyl acrylate in creating graft copolymers with enhanced properties. For instance, copolymers of diallyldimethylammonium chloride and 2,3-Dihydroxypropyl acrylate have served as substrates for grafting acrylamide using ceric ion initiation. [] This method allows for the synthesis of high molecular weight graft copolymers with potentially improved characteristics compared to their individual components.
Q4: What analytical techniques are commonly used to characterize polymers containing 2,3-Dihydroxypropyl acrylate?
A4: Numerous analytical techniques are employed to characterize polymers containing 2,3-Dihydroxypropyl acrylate. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, confirming successful polymerization and block formation. [] Dynamic Light Scattering (DLS) is used to analyze the size and aggregation behavior of the polymers, particularly for thermoresponsive systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

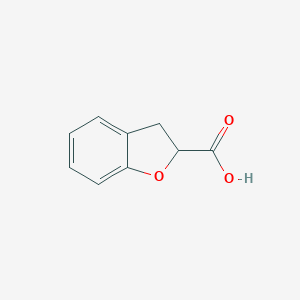
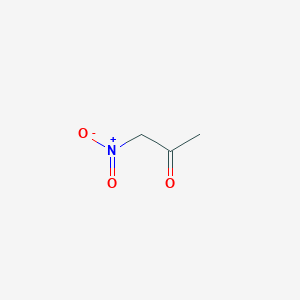
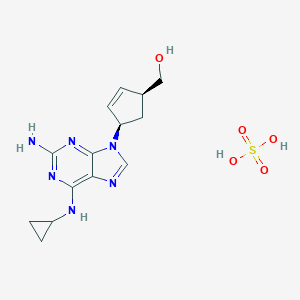
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
